methyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 4-chloro-1H-indole, is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Thiazole Formation: The thiazole ring is constructed by reacting 2-aminothiazole with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.
Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The chloro group on the indole ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the ester and amide groups.
Substitution: Substituted indole derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors. Its indole moiety is known for its biological activity, which includes antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, methyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and thiazole rings can bind to active sites on proteins, inhibiting their function. This can lead to the disruption of cellular processes, making the compound effective against certain diseases.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Lacks the chloro substituent on the indole ring.
Methyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate: Lacks the methyl group on the thiazole ring.
Ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness
The presence of both the chloro substituent on the indole ring and the methyl group on the thiazole ring makes methyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from similar compounds.
Properties
Molecular Formula |
C16H14ClN3O3S |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chloroindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14ClN3O3S/c1-9-14(15(22)23-2)19-16(24-9)18-13(21)8-20-7-6-10-11(17)4-3-5-12(10)20/h3-7H,8H2,1-2H3,(H,18,19,21) |
InChI Key |
DOSOHOUGPUDZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
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